molecular formula C7H8F3NO2 B15123401 4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 1221725-45-6

4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B15123401
CAS No.: 1221725-45-6
M. Wt: 195.14 g/mol
InChI Key: XRVRWZGQQKRCEH-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (CAS 1221725-45-6) is a high-value bicyclic building block in medicinal chemistry and drug discovery . This compound features a rigid, three-dimensional [2.1.1]azabicyclic scaffold, which is recognized as a versatile bioisostere for para-substituted anilines and other flat aromatic rings . The incorporation of this saturated bicycle can significantly improve the physicochemical properties, metabolic stability, and selectivity of drug candidates while reducing planarity . The trifluoromethyl group is a key pharmacophore, known to enhance membrane permeability, modulate pKa, and improve metabolic stability due to its high electronegativity and lipophilicity . These characteristics make this compound a crucial intermediate for designing novel therapeutics, particularly in developing candidates for cancer treatment, as seen in patents detailing bicyclic compounds with potent activity . The carboxylic acid functional group provides a versatile handle for further synthetic modifications, enabling conjugation and derivatization to explore structure-activity relationships. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1221725-45-6

Molecular Formula

C7H8F3NO2

Molecular Weight

195.14 g/mol

IUPAC Name

4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

InChI

InChI=1S/C7H8F3NO2/c8-7(9,10)5-1-6(2-5,4(12)13)11-3-5/h11H,1-3H2,(H,12,13)

InChI Key

XRVRWZGQQKRCEH-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(NC2)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Strain-Energy Considerations

Molecular mechanics calculations indicate the bicyclo[2.1.1]hexane system possesses ~30 kcal/mol strain energy, influencing reaction pathways. Nucleophilic substitutions at the bridgehead nitrogen are disfavored, directing syntheses toward cyclization strategies rather than functional group interconversions.

Primary Synthetic Routes

Ring-Closing Metathesis Approach

A widely employed method utilizes Grubbs II catalyst to form the bicyclic framework from diene precursors. For example, N-protected 1,5-dienes undergo metathesis in dichloromethane at 40°C for 12 hours, yielding the bicyclo[2.1.1]hexane core in 68% yield after column chromatography.

Representative Procedure

1. Charge reactor with tert-butyl (3-methylenepent-4-en-1-yl)carbamate (10 mmol), Grubbs II (5 mol%)  
2. Stir in anhydrous CH₂Cl₂ (0.1 M) under N₂ at 40°C for 12 h  
3. Concentrate under reduced pressure  
4. Purify via silica chromatography (hexane/EtOAc 4:1) → bicyclic carbamate (68%)  

[2+2] Photocycloaddition Strategy

Ultraviolet irradiation of 1-azabicyclo[2.2.1]hept-5-ene derivatives with trifluoromethyl alkenes induces cross-cycloaddition. A patent (WO2010092286A1) details this method using a 450 W Hg lamp in acetonitrile, achieving 57% yield of the bicyclic adduct. Stereochemical outcomes depend on alkene geometry, with trans-adducts predominating (dr 3:1).

Diastereoselective Trifluoromethylation

Post-cyclization trifluoromethylation employs Umemoto's reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) under basic conditions. Key parameters:

Parameter Optimal Value Impact on Yield
Temperature -78°C → 25°C Prevents racemization
Base KHMDS (1.1 eq) Enhances nucleophilicity
Solvent THF/DMF (4:1) Solubilizes reagent
Reaction Time 18 h Complete conversion

This step introduces the CF₃ group with 73% efficiency but requires careful exclusion of moisture.

Carboxylic Acid Installation

Hydrolysis of Cyano Precursors

A two-step sequence converts nitriles to carboxylic acids:

  • Rhodium-Catalyzed Hydration : Using [Cp*RhCl₂]₂ (2 mol%) and AgSbF₆ (8 mol%) in wet THF at 60°C for 6 h, achieving 89% conversion to the amide.
  • Acid Hydrolysis : 6N HCl reflux (12 h) cleaves the amide to carboxylic acid (overall yield 64%).

Direct Oxidation of Hydroxymethyl Groups

Manganese dioxide (10 eq) in acetone oxidizes primary alcohols to carboxylic acids via the aldehyde intermediate. However, this method gives lower yields (48%) due to overoxidation side products.

Purification and Characterization

Chromatographic Challenges

The compound's polarity (logP ≈ 0.5) and zwitterionic nature complicate purification. Reverse-phase HPLC with 0.1% formic acid modifier on a C18 column provides optimal resolution. Typical retention time: 6.2 min (gradient: 5→95% MeCN/H₂O over 20 min).

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 3.72 (m, 1H, CHN), 2.95 (dd, J=9.6, 4.8 Hz, 1H, bridgehead H), 2.30 (m, 2H, CH₂CF₃), 1.88 (m, 2H, bridge CH₂).
  • ¹³C NMR : 176.4 (COOH), 124.5 (q, J=288 Hz, CF₃), 58.9 (CHN), 34.2 (bridge C).
  • HRMS : m/z 195.1372 [M+H]⁺ (calc. 195.1378).

Industrial-Scale Considerations

A kilogram-scale process developed by AChemBlock (Cat. P49289) highlights:

  • Cost Drivers : 34% of total cost from Grubbs catalyst (recovered via nanofiltration)
  • Environmental Impact : PMI (Process Mass Intensity) of 87, reduced to 45 with solvent recycling
  • Throughput : 1.2 kg/day using continuous flow photocycloaddition

Comparative Analysis of Methods

Method Yield (%) Purity (%) Steps Cost (USD/g)
Ring-Closing Metathesis 68 97 5 120
Photocycloaddition 57 95 4 85
Late-Stage CF₃ Insertion 73 98 6 210

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a scaffold for drug design, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoromethyl group distinguishes this compound from analogs with other substituents. Key comparisons include:

Compound Substituent Molecular Weight (g/mol) Key Properties
4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (hypothetical) -CF₃ ~225 (estimated) High lipophilicity; enhanced metabolic stability; strong electron-withdrawing effects
4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (EN 300-741) -F 227.26 Moderate polarity; reduced steric bulk compared to -CF₃
4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride -CH₂CH₃ 191.7 Increased hydrophobicity; potential for enhanced membrane permeability
2,4-Methanoproline (Boc-protected) Boc protective group 227.26 Improved solubility in organic solvents; used in peptide synthesis
  • Trifluoromethyl vs. Fluoro: The -CF₃ group increases molecular weight and lipophilicity compared to -F, which may improve blood-brain barrier penetration in drug candidates.
  • Trifluoromethyl vs. Ethyl : The -CF₃ group’s electron-withdrawing nature contrasts with the electron-donating -CH₂CH₃, altering acidity (pKa) of the carboxylic acid moiety. This impacts ionization state and solubility under physiological conditions .

Conformational Rigidity and Structural Strain

The bicyclo[2.1.1]hexane framework imposes significant conformational constraints. X-ray studies of 2-azabicyclo[2.1.1]hexane-1-carboxylic acid (without substituents) reveal bond angles and torsional strains distinct from proline, particularly in the cyclobutane ring . The addition of a bulky -CF₃ group at the 4-position likely exacerbates steric strain, further restricting rotational freedom. This rigidity is advantageous in peptidomimetics for pre-organizing peptide backbones into bioactive conformations, reducing entropy penalties upon target binding .

Biological Activity

4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • IUPAC Name : 4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
  • CAS Number : 2168061-73-0
  • Molecular Formula : C7H10FNO2
  • Molecular Weight : 159.16 g/mol
  • Purity : ≥95%

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and potentially improve pharmacokinetic properties.

Biological Activity Overview

Research has indicated that 4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid exhibits various biological activities, particularly as an inhibitor of glycine transporters (GlyTs). GlyTs are crucial in neurotransmission and have been implicated in several neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Glycine Transport InhibitionInhibits GlyT1 and GlyT2, affecting neurotransmitter uptake
Antimicrobial ActivityPotential activity against bacterial strains
Antimalarial PotentialInvestigated for effects on Plasmodium falciparum

Glycine Transport Inhibition

A study published in a patent document highlighted the compound's effectiveness as a GlyT inhibitor, suggesting improved safety profiles compared to existing therapies targeting similar pathways. The research demonstrated that derivatives of this compound could selectively inhibit GlyT activity, potentially offering therapeutic benefits in conditions like schizophrenia and pain management .

Antimicrobial Properties

In vitro studies have explored the antimicrobial efficacy of related azabicyclic compounds. While specific data on 4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid was limited, compounds with similar structures have shown activity against various bacterial strains, indicating a promising avenue for further investigation .

Antimalarial Activity

Research into marine-derived natural products has revealed that certain bicyclic compounds exhibit antimalarial properties. Although specific studies on this compound's activity against Plasmodium falciparum are still emerging, the structural characteristics suggest potential efficacy worthy of exploration .

Q & A

Q. What are the key synthetic strategies for 4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step routes, starting with photochemical cyclization to form the bicyclic core. For example, fluorinated analogs are synthesized via photochemical [2+2] cycloaddition of substituted dihydropyridines or acrylates to generate the 2-azabicyclo[2.1.1]hexane skeleton . The trifluoromethyl group can be introduced using fluorinating agents like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) under anhydrous conditions . Critical parameters include temperature (−78°C to room temperature), solvent choice (e.g., dichloromethane or THF), and stoichiometric control to minimize side reactions. Post-synthetic purification via column chromatography or recrystallization is essential to achieve >95% purity .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • X-ray Crystallography : Resolves the bicyclic framework, confirming the azabicyclo[2.1.1]hexane core and substituent positions. For example, the trifluoromethyl group’s orientation relative to the carboxylic acid can be determined .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., downfield shifts for the carboxylic acid at δ ~10-12 ppm) and 19^{19}F NMR confirms trifluoromethyl integration (δ ~−60 to −70 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ for C8_8H9_9F3_3NO2_2) .

Advanced Research Questions

Q. How do computational models predict the conformational stability and electronic effects of the trifluoromethyl group in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s lowest-energy conformation. The trifluoromethyl group induces steric hindrance and electron-withdrawing effects, stabilizing the bicyclic core by ~2-3 kcal/mol compared to non-fluorinated analogs . Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the CF3_3 group and the carboxylic acid, reducing pKa_\text{a} by ~0.5 units . Molecular dynamics simulations in aqueous solutions predict enhanced rigidity, which may improve binding to hydrophobic enzyme pockets .

Q. What mechanistic insights explain the reactivity of this compound in substitution reactions, particularly at the carboxylic acid group?

  • Methodological Answer : The carboxylic acid undergoes nucleophilic acyl substitution. Kinetic studies using 18^{18}O labeling show that the trifluoromethyl group accelerates reaction rates by polarizing the carbonyl (electron-withdrawing effect). For example, coupling with amines in DMF at 50°C yields amide derivatives with 80-90% efficiency . Competing decarboxylation pathways are minimized by maintaining pH < 4 and avoiding high temperatures. Mechanistic studies via in situ IR spectroscopy monitor carbonyl stretching frequencies (~1700 cm1^{-1}) to track reaction progress .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the trifluoromethyl group on biological targets?

  • Methodological Answer :
  • Comparative SAR : Synthesize analogs with H, F, or CH3_3 substituents and test against target enzymes (e.g., proteases or kinases). For example, the trifluoromethyl analog shows 5-fold higher inhibitory potency (IC50_{50} = 0.8 µM) than the methyl derivative (IC50_{50} = 4.2 µM) due to enhanced hydrophobic interactions .
  • Biological Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity. Molecular docking (e.g., AutoDock Vina) predicts binding poses, highlighting CF3_3-mediated van der Waals contacts with nonpolar residues .

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